molecular formula C27H33N3O3 B15103134 N-(3-acetamidophenyl)-2'-butyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(3-acetamidophenyl)-2'-butyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B15103134
M. Wt: 447.6 g/mol
InChI Key: SIUUGSKADPXMTD-UHFFFAOYSA-N
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Description

This compound features a spiro[cyclohexane-1,3'-isoquinoline] core, with a 2'-butyl substituent and a 3-acetamidophenyl carboxamide group. The acetamidophenyl moiety may improve solubility via hydrogen bonding, while the butyl chain likely enhances lipophilicity, influencing membrane permeability and metabolic stability. Though direct pharmacological data are unavailable in the provided evidence, structurally related compounds exhibit anti-inflammatory, kinase inhibitory, or chemokine-modulating activities .

Properties

Molecular Formula

C27H33N3O3

Molecular Weight

447.6 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-butyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C27H33N3O3/c1-3-4-17-30-26(33)23-14-7-6-13-22(23)24(27(30)15-8-5-9-16-27)25(32)29-21-12-10-11-20(18-21)28-19(2)31/h6-7,10-14,18,24H,3-5,8-9,15-17H2,1-2H3,(H,28,31)(H,29,32)

InChI Key

SIUUGSKADPXMTD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=CC=CC(=C4)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common method involves the initial formation of the isoquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization. The spiro connection to the cyclohexane ring can be introduced through a subsequent cyclization step, often involving a Grignard reagent or a similar nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be useful for introducing new functionalities or for modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions often involve the use of halogenating agents, such as thionyl chloride (SOCl2), or nucleophiles, such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be screened for activity against various biological targets, such as enzymes or receptors.

    Medicine: If found to be biologically active, the compound could be developed into a therapeutic agent

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(3-acetamidophenyl)-2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide exerts its effects would depend on its specific biological activity. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. This interaction could involve binding to the active site of an enzyme, blocking a receptor, or intercalating into DNA. The specific pathways involved would depend on the target and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Comparative Analysis of Structural Features and Properties
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Notable Properties / Activities
Target Compound Spiro[cyclohexane-1,3'-isoquinoline] 2'-butyl, 3-acetamidophenyl carboxamide ~423.51* Predicted enhanced solubility and rigidity
2′-sec-Butyl-1′-oxo-N-(1,3,4-thiadiazol-2-yl)-... () Spiro[cyclopentane-1,3'-isoquinoline] 2′-sec-butyl, 1,3,4-thiadiazol-2-yl ~421.52 Thiadiazole may reduce solubility vs. acetamidophenyl
2'-Cyclohexyl-1'-oxo-...-carboxylic acid () Spiro[cyclopentane-1,3'-isoquinoline] Cyclohexyl, carboxylic acid 327.42 Acidic group enhances polarity; potential for salt formation
N-(Hexahydro-2-oxo-1H-azepin-3-yl)-cyclohexanecarboxamide () Azepinone ring Cyclohexanecarboxamide 252.31 Anti-inflammatory activity via chemokine inhibition
N’-{4-[2-(1H-benzimidazol-2-yl)...acetamide () Benzimidazole 3-Nitroaniline, hydroxyacetohydrazide ~469.45* Heterocyclic system may confer kinase inhibition

*Calculated based on molecular formulas.

Structural and Functional Insights

Core Architecture: The target’s spiro[cyclohexane-1,3'-isoquinoline] core (cyclohexane ring) provides greater steric bulk and rigidity compared to spiro[cyclopentane-1,3'-isoquinoline] analogues () . This may enhance binding affinity to hydrophobic pockets in target proteins. In contrast, the azepinone ring in ’s compound offers a seven-membered lactam, facilitating hydrogen bonding via the carbonyl group .

Substituent Effects: The 3-acetamidophenyl group in the target compound likely improves aqueous solubility compared to the 1,3,4-thiadiazol-2-yl substituent in ’s analogue, which is more lipophilic and may limit bioavailability .

Biological Activity: ’s compound demonstrates anti-inflammatory activity via chemokine inhibition, suggesting that the target’s carboxamide group and spiro system could similarly modulate inflammatory pathways . ’s benzimidazole-derived compound highlights the role of fused heterocycles in kinase inhibition, a property the target may share due to its planar isoquinoline moiety .

Biological Activity

Chemical Structure and Properties

The compound features a spirocyclic structure that is characteristic of many bioactive molecules. Its unique configuration allows for interactions with various biological targets, which may contribute to its pharmacological effects.

Molecular Formula

  • C: 20
  • H: 24
  • N: 2
  • O: 3

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The spiro[cyclohexane-1,3'-isoquinoline] framework has been associated with the inhibition of cancer cell proliferation. For instance, derivatives of isoquinoline have shown promising results in vitro against various cancer cell lines, including breast and colon cancer cells.

Case Study:
In a comparative study, a related compound demonstrated an IC50 value of 44.77 µM against A431 epidermoid carcinoma cells, indicating substantial cytotoxicity. This suggests that the target compound may exhibit similar or enhanced efficacy against specific cancer types .

Anti-inflammatory Properties

Compounds featuring the isoquinoline structure often possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings:
A derivative from the same class showed a 22% reduction in myeloperoxidase (MPO) activity in models of gastric inflammation, indicating potential therapeutic effects in inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may also confer neuroprotective benefits. They may act through antioxidant mechanisms or by modulating neurotransmitter systems.

Example Study:
Research on related compounds revealed neuroprotective effects in models of oxidative stress, which could imply that N-(3-acetamidophenyl)-2'-butyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide might exhibit similar protective mechanisms .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It could interact with specific receptors in the body, altering signaling pathways related to cell growth and survival.
  • Antioxidant Activity: The presence of functional groups may confer antioxidant properties, reducing oxidative stress within cells.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer44.77
Compound BAnti-inflammatory22% MPO reduction
Compound CNeuroprotectiveNot specified

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